molecular formula C11H17N3O B1371137 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol CAS No. 1156655-59-2

1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol

Cat. No. B1371137
M. Wt: 207.27 g/mol
InChI Key: GJXLWZWWAALYIT-UHFFFAOYSA-N
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Description

This compound, also known as KW-6002 or istradefylline, belongs to the class of organic compounds known as phenylpiperidines . It has a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine bound to a pyridine group . The piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol .

Scientific Research Applications

Synthesis Methodologies

  • Synthesis Techniques : 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol and its derivatives are synthesized using various chemical reactions. For instance, 3-(Pyrrolidin-1-yl)piperidine, a similar compound, is synthesized through catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with dimethoxytetrahydrofuran (Smaliy et al., 2011).

  • Intermediate in Drug Synthesis : It is used as an intermediate in the synthesis of lafutidine, an antiulcer drug. The process involves chlorination and condensation reactions starting from 2-amino-4-methylpyridine (Shen Li, 2012).

Biological and Medicinal Applications

  • Antibacterial Properties : Compounds derived from this molecule have been shown to possess antibacterial activities. For example, 1-aminomethyl derivatives of certain compounds, when screened, exhibited significant antibacterial effects (Pitucha et al., 2005).

  • Anticonvulsant Properties : The structural and electronic properties of anticonvulsant drugs, including compounds structurally similar to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol, have been analyzed. These compounds show potential as anticonvulsant drugs (Georges et al., 1989).

  • Cancer Treatment Potential : Its derivatives have shown promise in cancer treatment. For instance, compounds with the piperidine structure have been evaluated for their anti-angiogenic properties and DNA cleavage abilities, indicating potential as anticancer agents (Kambappa et al., 2017).

  • Mycobacterium tuberculosis Inhibition : Thiazole-aminopiperidine hybrid analogues, which include structures similar to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol, have been synthesized and shown to inhibit Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Jeankumar et al., 2013).

  • Electrochemical Studies : Electrochemical behavior studies of compounds structurally related to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol can provide insights into their potential applications in the field of electrochemistry (Hagen et al., 1987).

  • Synthetic Chemistry : The molecule serves as a building block in synthetic chemistry, enabling the creation of various complex compounds with potential pharmaceutical applications (Wu Feng, 2011).

properties

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXLWZWWAALYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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